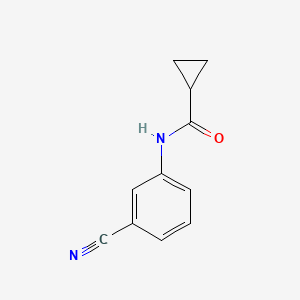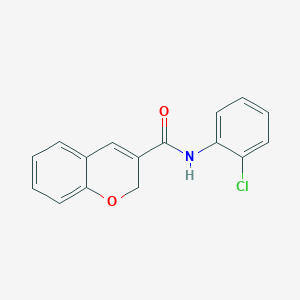
N-(2-chlorophenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2H-chromene-3-carboxamide, also known as CC-115, is a potent and selective inhibitor of two key signaling pathways, mTORC1 and mTORC2. It is a novel small molecule that has shown promising results in preclinical studies as a potential treatment for cancer, autoimmune diseases, and metabolic disorders.
Mechanism of Action
Mode of Action
The exact mode of action of N-(2-chlorophenyl)-2H-chromene-3-carboxamide It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by This compound . Based on its structural similarity to other compounds, it may influence pathways involving signal transduction, enzyme regulation, or cellular metabolism .
Pharmacokinetics
The pharmacokinetic properties of This compound These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of This compound are largely unknown due to the lack of specific target and pathway information. Based on its structural similarity to other compounds, it may have potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of This compound . Specific details about how these factors affect this compound are currently unknown .
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of mTORC1 and mTORC2, which makes it a valuable tool for studying the role of these pathways in cancer, autoimmune diseases, and metabolic disorders. This compound also has good pharmacokinetic properties, including oral bioavailability and a long half-life, which makes it suitable for in vivo studies.
One limitation of this compound is its potential toxicity, particularly in the liver and kidneys. This toxicity may limit its clinical application and requires further investigation. Another limitation is the lack of clinical data on the efficacy and safety of this compound in humans, which makes it difficult to assess its potential as a therapeutic agent.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-2H-chromene-3-carboxamide. One area of research is the development of combination therapies with other anticancer agents or immunomodulatory agents to enhance the efficacy of this compound. Another area of research is the investigation of the potential use of this compound in other diseases, such as neurodegenerative diseases and infectious diseases. Finally, further studies are needed to assess the safety and efficacy of this compound in clinical trials, which will determine its potential as a therapeutic agent for cancer, autoimmune diseases, and metabolic disorders.
Conclusion
This compound, or this compound, is a novel small molecule that has shown promising results in preclinical studies as a potential treatment for cancer, autoimmune diseases, and metabolic disorders. Its potent and selective inhibition of mTORC1 and mTORC2 makes it a valuable tool for studying the role of these pathways in disease. While this compound has several advantages for lab experiments, its potential toxicity and lack of clinical data require further investigation. Future research on this compound will focus on combination therapies, investigation of other diseases, and clinical trials to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-2H-chromene-3-carboxamide involves several steps. The starting material is 2-chlorobenzonitrile, which is reacted with 3-(dimethylamino)phenylboronic acid to obtain 2-(3-(dimethylamino)phenyl)-2-chloroacetonitrile. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a base to yield this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
N-(2-chlorophenyl)-2H-chromene-3-carboxamide has been extensively studied in preclinical models of cancer, autoimmune diseases, and metabolic disorders. In cancer, this compound has shown potent antitumor activity in a variety of tumor types, including breast, lung, colon, and prostate cancer. It has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.
In autoimmune diseases, this compound has been shown to reduce inflammation and prevent tissue damage in models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been shown to improve glucose metabolism and reduce insulin resistance in models of type 2 diabetes.
properties
IUPAC Name |
N-(2-chlorophenyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-13-6-2-3-7-14(13)18-16(19)12-9-11-5-1-4-8-15(11)20-10-12/h1-9H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFMTOPWZKCFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide](/img/structure/B2618993.png)
![N-(4-methylbenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2618994.png)
![2-(2,4-Dichlorophenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2618998.png)
![2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2618999.png)
![N-(4-chlorophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2619001.png)
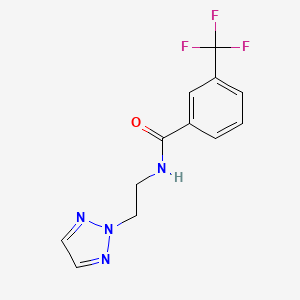
![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2619005.png)

![Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2619008.png)
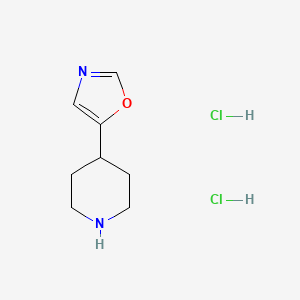
![6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2619011.png)
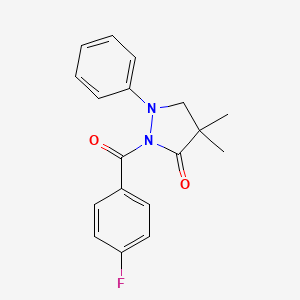
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2619014.png)
